1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one
Description
The compound 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one features a piperidine ring linked to a 6-chloropyrazine moiety via an ethyl chain, with an acetyl group at the piperidine nitrogen. These analogs exhibit diverse biological activities, including enzyme inhibition and antimicrobial effects, highlighting the pharmacological relevance of this structural class .
Properties
IUPAC Name |
1-[2-[2-(6-chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-15-9-13(14)16-11/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYONHYXQUNYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one typically proceeds via:
- Functionalization of the 6-chloropyrazine core,
- Introduction of the ethyl linker and piperidine ring,
- Final acetylation of the piperidine nitrogen.
The key steps involve nucleophilic aromatic substitution, alkylation, and acylation reactions.
Preparation of 6-Chloropyrazin-2-yl Intermediates
The starting point is often 2,6-dichloropyrazine or 6-chloropyrazin-2-yl derivatives. The chlorine at the 6-position is reactive towards nucleophilic substitution.
- For example, initial displacement of the chlorine atom with nucleophiles such as hydrazine hydrate yields 2-chloro-6-hydrazinylpyrazine, which can be further functionalized.
- Nucleophilic aromatic substitution reactions on 6-chloropyrazine derivatives allow introduction of amino or alkylamino substituents, setting the stage for further chain extension.
Acetylation to Form the Final Compound
The final step is acetylation of the piperidine nitrogen to yield the ethanone moiety:
- Acetylation is commonly performed using acetic anhydride or acetyl chloride under mild basic conditions.
- This step is typically done after the piperidine ring is linked to the pyrazine, ensuring site-selective acylation.
Representative Synthetic Procedure (Literature-Based)
Analytical and Characterization Data
- Melting points for intermediates such as 2-chloro-6-hydrazinylpyrazine are reported around 133–135 °C.
- NMR data confirm the structure at each stage:
- ^1H NMR signals for pyrazine protons appear around δ 8.1–7.9 ppm,
- Piperidine methylene protons typically resonate between δ 3.0–4.0 ppm,
- Acetyl methyl protons appear near δ 2.0 ppm.
- Mass spectrometry confirms molecular weights matching the target compound and intermediates.
- Purification is often achieved by column chromatography using mixtures such as dichloromethane/methanol or ethyl acetate/hexanes.
Research Findings and Optimization Notes
- The nucleophilic aromatic substitution on the 6-chloropyrazine ring is highly efficient under mild conditions, providing good yields of intermediates without harsh reagents.
- Use of protecting groups (e.g., Boc on piperidine nitrogen) facilitates selective functionalization and avoids side reactions.
- Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are sometimes employed for related analogs but are less common for this specific compound.
- Reductive amination offers a versatile route to introduce the ethyl linker with high selectivity and yield.
- Final acetylation is straightforward and generally quantitative, enabling easy purification.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Piperidine vs. Piperazine : Piperidine (saturated 6-membered ring with one nitrogen) is more lipophilic than piperazine (two nitrogen atoms), influencing solubility and target binding .
- Aromatic Systems : Chloropyrazine (electron-deficient heterocycle) may enhance interactions with enzymes compared to pyridazine or pyrimidine .
- Substituents : Halogen placement (e.g., 6-chloro on pyrazine vs. 2-chloro on phenyl) alters electronic properties and steric effects .
Physicochemical Properties
Critical Analysis :
Biological Activity
1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one, with the chemical formula C12H16ClN3O, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a chlorine atom at the 6th position, an ethyl chain , and a piperidine ring attached to an ethanone group. Its unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClN3O |
| Molecular Weight | 241.73 g/mol |
| CAS Number | 1316225-92-9 |
| IUPAC Name | 1-[2-[2-(6-chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or modulate enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation.
- Receptor Modulation : It interacts with various cellular receptors, influencing signal transduction pathways that can affect cellular responses to stimuli.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound have shown significant anti-inflammatory effects. Studies have demonstrated its ability to reduce inflammation markers in vitro and in vivo models .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of specific signaling pathways .
Neuroprotective Effects
The compound's interaction with cholinesterase enzymes suggests potential applications in neurodegenerative diseases such as Alzheimer's disease. Inhibitors of acetylcholinesterase (AChE) can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients .
Case Studies
Several case studies highlight the biological activity of similar piperidine derivatives:
- Study on Cytotoxicity : A study involving piperidine derivatives demonstrated that modifications at the piperidine ring significantly enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Neuroprotection Research : Another investigation focused on piperidine compounds showed dual inhibition of AChE and butyrylcholinesterase (BuChE), indicating potential for treating cognitive decline associated with Alzheimer's disease .
Q & A
Basic: What synthetic strategies are recommended for the multi-step preparation of 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one?
Answer:
The synthesis typically involves coupling a 6-chloropyrazine derivative with a piperidine-ethyl intermediate. Key steps include:
- Nucleophilic substitution : Reacting chloropyrazine with ethylenediamine derivatives under reflux in polar aprotic solvents (e.g., DMF or dioxane) .
- Piperidine functionalization : Introducing the ethanone moiety via ketone formation, often using acetyl chloride or similar reagents in anhydrous conditions .
- Optimization : Control reaction temperature (60–80°C) and employ catalysts like triethylamine to enhance yield. Monitor purity via HPLC, ensuring intermediates are >95% pure before proceeding .
Advanced: How can researchers resolve low yields during the final coupling step of this compound?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent selection : Use high-boiling solvents (e.g., toluene) to stabilize transition states.
- Catalytic systems : Employ Pd/C or CuI to facilitate cross-coupling reactions, as seen in analogous pyrimidine-piperazine syntheses .
- Kinetic analysis : Perform time-course studies using LC-MS to identify optimal reaction termination points .
Basic: Which analytical techniques are critical for structural validation of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm piperidine ring conformation and chloropyrazine substitution patterns .
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the piperidine-ethyl chain .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] peak at m/z 308.0825) .
Advanced: How should researchers design experiments to investigate this compound’s interaction with neurological targets?
Answer:
- Target selection : Prioritize receptors with structural homology to known piperazine-binding proteins (e.g., serotonin or dopamine receptors) .
- Binding assays : Use radiolabeled ligands (e.g., H-spiperone) in competitive displacement assays to quantify affinity (IC) .
- Functional studies : Employ cAMP accumulation or calcium flux assays in neuronal cell lines (e.g., SH-SY5Y) to assess downstream signaling effects .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- HepG2 cells : Evaluate hepatic metabolism and cytotoxicity via MTT assays .
- hERG inhibition assay : Assess cardiac safety using patch-clamp electrophysiology to measure potassium channel blockade .
- Ames test : Screen for mutagenicity with Salmonella typhimurium strains TA98 and TA100 .
Advanced: How can conflicting bioactivity data between this compound and its analogs be reconciled?
Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. fluoro groups) on target binding using molecular docking .
- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., microsomal half-life) to clarify bioavailability discrepancies .
- Crystallographic studies : Resolve target-compound co-crystal structures to identify critical binding motifs .
Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?
Answer:
- Molecular dynamics (MD) simulations : Predict solubility and logP values using software like Schrödinger’s Desmond .
- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to anticipate reactivity .
- ADMET predictors : Tools like SwissADME estimate absorption and toxicity profiles .
Advanced: What experimental controls are essential when studying this compound’s enzyme inhibition kinetics?
Answer:
- Positive/negative controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples .
- Substrate titration : Vary substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Pre-incubation time optimization : Account for time-dependent inhibition by testing 0–60 min pre-incubation periods .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .
- Lyophilization : Test stability in lyophilized vs. solution states, particularly for hygroscopic intermediates .
Advanced: What strategies can validate hypothesized metabolic pathways for this compound?
Answer:
- Metabolite profiling : Use LC-QTOF-MS to identify phase I/II metabolites in hepatocyte incubations .
- Isotope labeling : Synthesize C-labeled analogs to trace metabolic fate in vivo .
- CYP enzyme inhibition assays : Determine major metabolizing enzymes (e.g., CYP3A4) using isoform-specific inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
